

Molecular weight and formula of 3-Phenyl-3-pentanol

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Compound of Interest

Compound Name: 3-Phenyl-3-pentanol

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An In-depth Technical Guide to 3-Phenyl-3-pentanol

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic analysis of **3-phenyl-3-pentanol**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical and Physical Properties

3-Phenyl-3-pentanol, also known as α,α -diethylbenzenemethanol, is a tertiary alcohol. It is a colorless to pale yellow liquid with a characteristic aromatic odor. Due to its hydrophobic phenyl group, it has limited solubility in water but is soluble in organic solvents.

Table 1: Physicochemical Properties of **3-Phenyl-3-pentanol**

Property	Value
Molecular Formula	C ₁₁ H ₁₆ O
Molecular Weight	164.24 g/mol
CAS Number	1565-71-5
Appearance	Colorless to light yellow liquid
Boiling Point	257.9 °C at 760 mmHg
Density	0.965 - 0.98 g/cm ³
Refractive Index	1.509 - 1.516
Flash Point	107.1 °C
pKa	14.49 ± 0.29 (Predicted)

Synthesis of 3-Phenyl-3-pentanol

A common and effective method for the synthesis of **3-phenyl-3-pentanol** is the Grignard reaction. This reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. For the synthesis of **3-phenyl-3-pentanol**, two primary routes are viable, both resulting in the formation of the desired tertiary alcohol.

Route A: Reaction of an ester (e.g., methyl benzoate) with two equivalents of a Grignard reagent (e.g., ethylmagnesium bromide). Route B: Reaction of a ketone (e.g., 3-pentanone) with one equivalent of a Grignard reagent (e.g., phenylmagnesium bromide).^{[1][2]}

Below is a detailed experimental protocol for the synthesis via the reaction of 3-pentanone with phenylmagnesium bromide.

Experimental Protocol: Grignard Synthesis

Materials:

- Magnesium turnings
- Bromobenzene

- Anhydrous diethyl ether
- 3-Pentanone
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, reflux condenser, dropping funnel (all oven-dried)
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel

Procedure:

- Preparation of the Grignard Reagent (Phenylmagnesium Bromide):
 - In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, place magnesium turnings (e.g., 2.43 g, 0.1 mol).
 - Add a small crystal of iodine to activate the magnesium surface.
 - In the dropping funnel, prepare a solution of bromobenzene (e.g., 15.7 g, 0.1 mol) in 50 mL of anhydrous diethyl ether.
 - Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.
 - Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

- Reaction with 3-Pentanone:
 - Cool the flask containing the freshly prepared phenylmagnesium bromide to 0 °C using an ice bath.
 - Dissolve 3-pentanone (e.g., 8.6 g, 0.1 mol) in 20 mL of anhydrous diethyl ether and place this solution in the dropping funnel.
 - Add the 3-pentanone solution dropwise to the stirred Grignard reagent.
 - After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
- Work-up and Purification:
 - Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
 - Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
 - Combine the organic layers and wash with brine (saturated NaCl solution).
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
 - The crude product can be purified by vacuum distillation to yield pure **3-phenyl-3-pentanol**.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

3.1.1. ¹H NMR Spectroscopy

- Sample Preparation: A solution of approximately 5-25 mg of **3-phenyl-3-pentanol** is prepared in 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), with

tetramethylsilane (TMS) as an internal standard.

- Instrument Parameters:
 - Spectrometer: 300 or 400 MHz
 - Pulse Program: Standard single-pulse experiment
 - Number of Scans: 8-16
 - Spectral Width: 0-12 ppm
 - Temperature: Room temperature

3.1.2. ^{13}C NMR Spectroscopy

- Sample Preparation: A more concentrated sample of approximately 50-100 mg of **3-phenyl-3-pentanol** in 0.6-0.7 mL of deuterated solvent (e.g., CDCl_3) is typically required.
- Instrument Parameters:
 - Spectrometer: 75 or 100 MHz
 - Pulse Program: Standard proton-decoupled single-pulse experiment
 - Relaxation Delay (d1): 2-5 seconds
 - Spectral Width: 0-220 ppm
 - Temperature: Room temperature

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

- Sample Preparation: As **3-phenyl-3-pentanol** is a liquid, the spectrum can be obtained directly from a neat sample. A drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total

Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

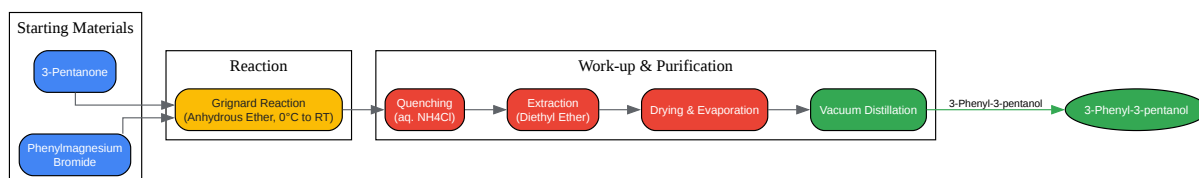
- Instrument Parameters:
 - Instrument: A standard FT-IR spectrometer (e.g., Bruker Tensor 27 FT-IR).
 - Technique: Transmission (neat film) or ATR.
 - Scan Range: Typically 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - A background spectrum of the clean salt plates or ATR crystal is recorded prior to the sample analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structure.

- Sample Introduction: The sample can be introduced directly into the ion source or via a gas chromatograph (GC-MS).
- Ionization Method: Electron Impact (EI) is a common ionization method for this type of compound. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
- Data Analysis: The resulting mass spectrum will show a molecular ion peak (M^+) corresponding to the molecular weight of **3-phenyl-3-pentanol**, as well as various fragment ion peaks that are characteristic of its structure.

Visualizations



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Caption: Workflow for the synthesis of **3-Phenyl-3-pentanol**.

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References

- 1. benchchem.com [benchchem.com]
- 2. 1-PENTANOL, 3-METHYL-5-PHENYL synthesis - chemicalbook [chemicalbook.com]
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